

Rhodamine B Isothiocyanate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rhodamine B isothiocyanate*

Cat. No.: *B1461616*

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This technical guide provides an in-depth overview of **Rhodamine B isothiocyanate** (RBITC), a widely used fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, experimental protocols, and key applications.

Core Properties of Rhodamine B Isothiocyanate

Rhodamine B isothiocyanate is a highly fluorescent compound known for its photostability and bright orange-red fluorescence. These characteristics make it an invaluable tool for labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.

The isothiocyanate group (-N=C=S) of RBITC reacts specifically and covalently with primary amine groups (-NH₂) found on proteins, primarily on lysine residues and the N-terminus, forming a stable thiourea bond. This robust linkage ensures that the fluorescent label remains attached to the target molecule throughout experimental procedures.

Below is a summary of the key quantitative data for **Rhodamine B isothiocyanate**:

Property	Value	References
CAS Number	36877-69-7 (for mixed isomers)	
944130-99-8 (for mixed isomers)	[1]	
Molecular Weight	~536.08 g/mol	
Molecular Formula	C ₂₉ H ₃₀ CIN ₃ O ₃ S	
Excitation Maximum	~570 nm	[1]
Emission Maximum	~595 nm	[1]

Experimental Protocol: Antibody Labeling with Rhodamine B Isothiocyanate

This section provides a detailed methodology for the covalent conjugation of RBITC to an antibody, a common procedure in biological research.

Materials:

- Antibody (or other protein) to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
- Rhodamine B isothiocyanate (RBITC)**
- Anhydrous dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
- Gel filtration column (e.g., Sephadex G-25) or spin desalting column
- Spectrophotometer

Procedure:

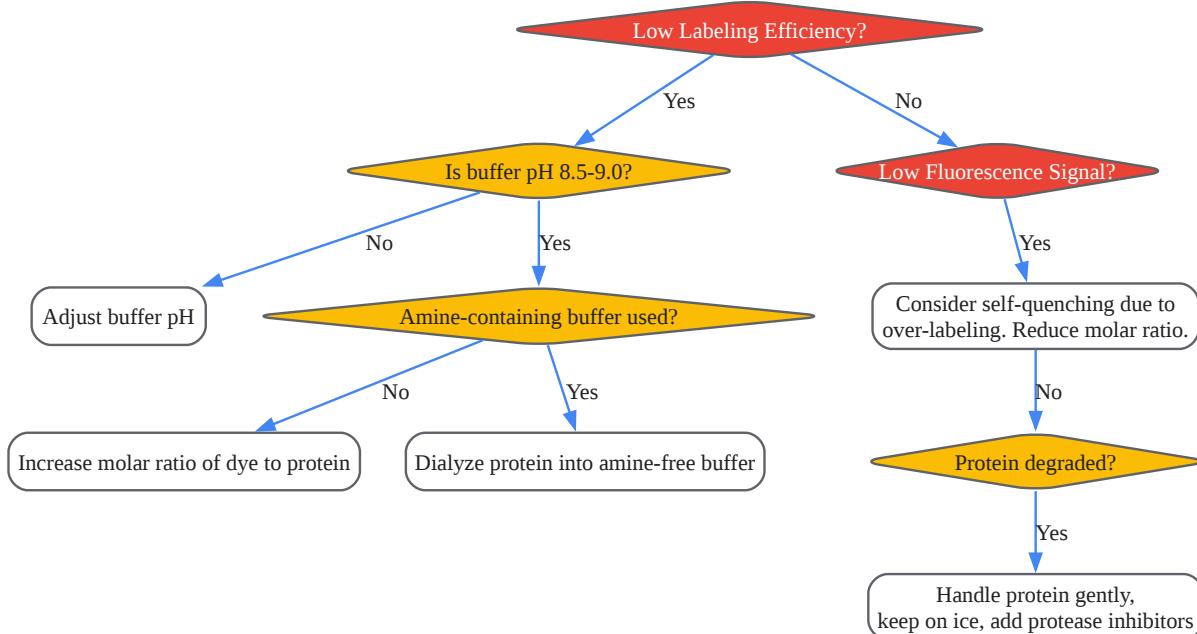
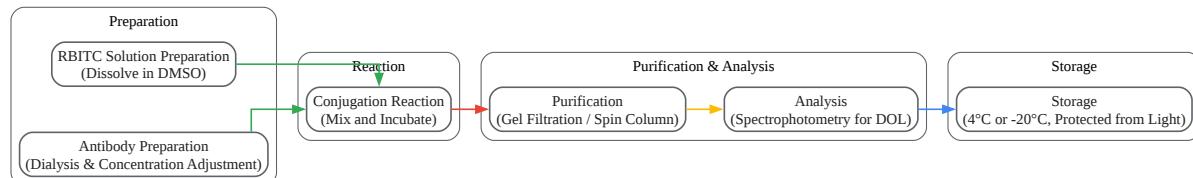
- Antibody Preparation:

- Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., tris or glycine) and to optimize the pH for the conjugation reaction.[2]
- Adjust the antibody concentration to 1-2 mg/mL in the bicarbonate buffer.
- RBITC Solution Preparation:
 - Immediately before use, dissolve RBITC in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.[3]
- Conjugation Reaction:
 - Slowly add a 10-20 fold molar excess of the RBITC solution to the antibody solution while gently stirring. The optimal molar ratio may need to be determined empirically for each protein.[4]
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
- Purification of the Conjugate:
 - Remove unreacted RBITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5] The labeled antibody will elute in the void volume, while the smaller, unbound dye molecules will be retained.
 - Alternatively, for smaller volumes, use a spin desalting column according to the manufacturer's instructions.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of RBITC (~555 nm).[2]
 - Calculate the protein concentration and the concentration of RBITC to determine the average number of dye molecules conjugated to each antibody molecule.
- Storage:

- Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

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